Impact of 2,5-Dimethyl Substitution on Furan-Carboxamide Biological Activity: A Class-Level Inference from Anti-Influenza SAR Studies
Systematic SAR studies on furan-carboxamide derivatives as inhibitors of influenza A H5N1 virus demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had a significant influence on anti-influenza activity [1]. While specific data for 3,5-Dimethylfuran-2-carboxamide is not available, the 2,5-dimethyl pattern is a key pharmacophoric feature in this class. The presence of these methyl groups at these positions in 3,5-Dimethylfuran-2-carboxamide suggests it may confer a similar, beneficial steric and electronic profile compared to unsubstituted furan-2-carboxamides, which would be expected to have significantly lower activity in this context.
| Evidence Dimension | Anti-influenza A H5N1 activity (potency) |
|---|---|
| Target Compound Data | Not directly measured; presence of 2,5-dimethyl pattern is predicted to be a key contributor to activity based on SAR trends in the class. |
| Comparator Or Baseline | Furan-2-carboxamides without 2,5-dimethyl substitution, or with different substitution patterns, showed varying but generally lower activity in the referenced SAR study. The study highlights the 2,5-dimethyl motif as a key structural determinant. |
| Quantified Difference | The 2,5-dimethyl substitution was identified as a significant structural feature influencing activity, though a precise fold-change for 3,5-Dimethylfuran-2-carboxamide cannot be quantified without direct testing. |
| Conditions | SAR analysis of furan-carboxamide derivatives; assay not specified for this inference. |
Why This Matters
This class-level inference supports the strategic selection of 3,5-Dimethylfuran-2-carboxamide as a core scaffold for developing antiviral agents, where the 2,5-dimethyl pattern is a known activity driver.
- [1] Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv., 2017, 7, 10221-10230. DOI: 10.1039/C6RA28354B View Source
